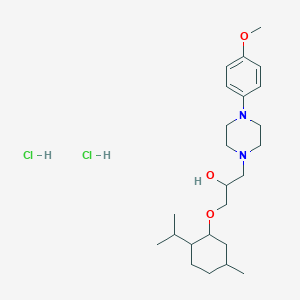

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (BCDBT) is a heterocyclic compound that is widely used in a variety of scientific applications. This compound is known for its unique properties and has been utilized in the synthesis of various drugs, as well as in the study of biological systems. BCDBT has been found to possess a variety of biochemical and physiological effects, and its synthesis method and mechanism of action are well understood.

Scientific Research Applications

Neuropharmacological Effects

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, along with similar compounds, has been studied for its specific depressant effects on the amygdala and on the hyper-irritability of the ‘Septal Rat’. This compound showed specificity in antagonizing the hyper-irritability exhibited by rats with bilateral lesions of the septal area, which is of interest in neuropharmacology (Horovitz et al., 1963).

Cardiovascular Effects

A derivative of 1,5-benzothiazepine demonstrated strong coronary vasodilator activity. The vasodilator action was found to be stereospecific for the d-cis-isomer of the compound, suggesting a direct action on blood vessels, relevant for cardiovascular research (Nagao et al., 1972).

Anticonvulsant Effects

Novel 4-thiazolidinone derivatives have been designed and synthesized, acting as agonists of benzodiazepine receptors. These compounds, including variants of 1,5-benzothiazepine, showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, relevant in the study of epilepsy and seizure disorders (Faizi et al., 2017).

Cellular Calcium Homeostasis

The compound CGP-37157, a derivative of 1,5-benzothiazepine, has been used to study the role of mitochondrial Na+/Ca2+ exchange in calcium homeostasis in neurons. This research is significant in understanding cellular processes and neurodegenerative diseases (Czyż & Kiedrowski, 2003).

Synthetic Chemistry

New methods for synthesizing 1,5-benzothiazepin-5-ones have been developed. This research is crucial for creating libraries of compounds with potential biological activities, expanding the applications in medicinal chemistry and drug discovery (Mironov et al., 2004).

Sarcoplasmic Reticulum Ca2+ ATPase Modulation

CGP-37157, a benzothiazepine derivative, has been shown to inhibit the sarcoplasmic reticulum Ca2+ ATPase and activate ryanodine receptor channels in striated muscle. This finding is important for understanding muscle physiology and disorders related to muscle function (Neumann et al., 2011).

properties

IUPAC Name |

5-benzyl-7-chloro-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNOS/c17-13-6-7-15-14(10-13)18(16(19)8-9-20-15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGCOYSIEIOSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

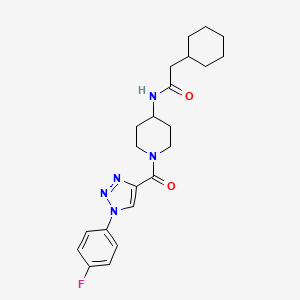

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2742284.png)

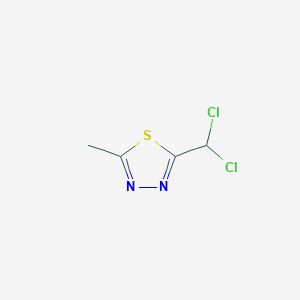

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

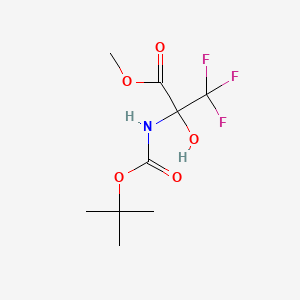

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

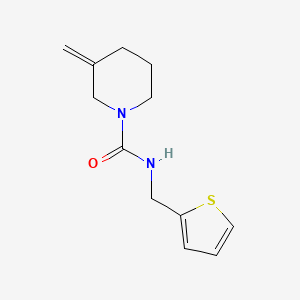

![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)